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Compound of Interest

Compound Name: Ferulamide

Cat. No.: B116590

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ferulamide, systematically known as (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-
enamide, is a phenolic amide derived from ferulic acid. As a natural product derivative, it has
garnered significant interest within the scientific community for its potential therapeutic
applications, particularly in the realm of neurodegenerative diseases. This technical guide
provides a comprehensive overview of the chemical properties, synthesis, characterization, and
known biological activities of Ferulamide, with a focus on presenting quantitative data and
detailed experimental methodologies.

Chemical and Physical Properties

Ferulamide is a small molecule with a molecular weight of 193.20 g/mol . Its structure features
a phenylpropanoid backbone, characteristic of many natural phenols, with a primary amide
functional group.
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Property Value Source

Molecular Formula C10H11NO3 --INVALID-LINK--[1]

(E)-3-(4-hydroxy-3-

IUPAC Name methoxyphenyl)prop-2- --INVALID-LINK--[1]
enamide

Molecular Weight 193.20 g/mol --INVALID-LINK--[1]

CAS Number 61012-31-5 --INVALID-LINK--[1]

Computed XLogP3 0.9 --INVALID-LINK--[1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl --INVALID-LINK--[2]
Acetate, DMSO, Acetone.

] ] 151-153°C (for the related N-
Melting Point , o --INVALID-LINK--[3]
feruloylmorpholine derivative)

Note: Experimental melting point data for unsubstituted Ferulamide is not readily available.
The value provided is for a closely related derivative and may serve as an estimate.

Synthesis of Ferulamide

The synthesis of Ferulamide is typically achieved through the amidation of ferulic acid. A
common and effective method involves the conversion of ferulic acid to its more reactive acid
chloride derivative, followed by a reaction with an amine source.

Experimental Protocol: Synthesis of Ferulamide

This protocol is adapted from general procedures for the synthesis of ferulic acid amides.
Step 1: Formation of Feruloyl Chloride

« To a round-bottom flask containing ferulic acid (1 equivalent), add thionyl chloride (SOCI2)
(1.2 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

© 2025 BenchChem. All rights reserved. 2/14 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/6433734
https://pubchem.ncbi.nlm.nih.gov/compound/6433734
https://pubchem.ncbi.nlm.nih.gov/compound/6433734
https://pubchem.ncbi.nlm.nih.gov/compound/6433734
https://pubchem.ncbi.nlm.nih.gov/compound/6433734
https://www.biocrick.com/Ferulamide-BCN4129.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11487422/
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Heat the mixture to 60°C and stir for 1 hour. The reaction progress can be monitored by the
cessation of gas evolution (HCI and SOz).

 After the reaction is complete, remove the excess thionyl chloride under reduced pressure to
yield the crude feruloyl chloride as a pale yellow residue. Due to its instability, this
intermediate is typically used immediately in the next step without further purification.[4]

Step 2: Amidation

o Dissolve the crude feruloyl chloride in a suitable anhydrous solvent such as tetrahydrofuran
(THF) or dichloromethane (DCM).

 In a separate flask, prepare a solution of the amine source (e.g., a concentrated aqueous
solution of ammonia or an appropriate amine dissolved in the reaction solvent) (= 2
equivalents).

e Cool the amine solution to 0-10°C in an ice bath.

» Slowly add the feruloyl chloride solution dropwise to the cooled amine solution with vigorous
stirring.

 Allow the reaction mixture to stir at 0-10°C and then warm to room temperature. The reaction
is monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is typically purified.
Step 3: Purification
e The crude product can be purified by column chromatography on silica gel.

o A common eluent system is a mixture of ethyl acetate and hexane (e.g., starting with 30%
ethyl acetate in hexane).[4]

e Fractions containing the desired product are combined, and the solvent is removed under
reduced pressure to yield the purified Ferulamide.
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Caption: General workflow for the synthesis of Ferulamide.

Characterization of Ferulamide

The structural elucidation and confirmation of Ferulamide are performed using various
spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of
Ferulamide.

L Key Fragment lons
lonization Mode Precursor lon (m/z) (mi2) Source
m/z

Electrospray
o 177.0557, 149.0595,

lonization (ESI), [M+H]*+ = 194.081 --INVALID-LINK--[1]
N 145.0288, 134.0357

Positive Mode
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Experimental Protocol: LC-MS Analysis

o Sample Preparation: Dissolve a small amount of Ferulamide in a suitable solvent (e.g.,
methanol or acetonitrile).

o Chromatography: Inject the sample into a Liquid Chromatography (LC) system, typically with
a C18 column, using a gradient elution with mobile phases such as water with 0.1% formic
acid (A) and acetonitrile with 0.1% formic acid (B).

e Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer. For
MS/MS analysis, the precursor ion ([M+H]* at m/z 194.081) is isolated and fragmented.

o Data Analysis: The resulting mass spectrum and fragmentation pattern are analyzed to
confirm the molecular weight and structural features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. While a specific, published spectrum for unsubstituted Ferulamide is not readily
available, the expected chemical shifts can be inferred from the structure and data from similar
compounds.

Expected *H NMR Chemical Shifts:
o Aromatic protons: Signals in the range of 6.8-7.2 ppm.

 Vinyl protons (-CH=CH-): Two doublets in the range of 6.3-7.6 ppm with a large coupling
constant (J = 15-16 Hz) characteristic of a trans configuration.

o Methoxy protons (-OCHs): A singlet around 3.9 ppm.

» Amide protons (-NHz): Broad signals that can appear over a wide range, often between 5.5
and 8.5 ppm.

» Phenolic proton (-OH): A broad singlet, the position of which is concentration and solvent
dependent.

Expected 3C NMR Chemical Shifts:
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e Carbonyl carbon (C=0): A signal around 166-168 ppm.[3]

e Aromatic and vinyl carbons: Signals in the range of 110-150 ppm.
o Methoxy carbon (-OCHs): A signal around 56 ppm.[3]
Experimental Protocol: NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the purified Ferulamide in a
suitable deuterated solvent (e.g., DMSO-ds, CDClIs, or Methanol-d4) in an NMR tube.

» Data Acquisition: Acquire *H and 3C NMR spectra on a high-field NMR spectrometer (e.g.,
400 MHz or higher). Standard pulse programs are used.

» Data Processing and Analysis: Process the raw data (Fourier transformation, phase
correction, and baseline correction). The chemical shifts, integration (for *H), and coupling
constants are analyzed to elucidate the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the Ferulamide molecule
based on their vibrational frequencies.

Functional Group Characteristic Absorption (cm~?)

O-H Stretch (Phenolic) ~3400-3200 (broad)

N-H Stretch (Amide) ~3350 and ~3180 (two bands for primary amide)
C-H Stretch (Aromatic/Vinyl) ~3100-3000

C-H Stretch (Aliphatic -OCHs) ~2950-2850

C=0 Stretch (Amide I) ~1660-1680

C=C Stretch (Alkene/Aromatic) ~1600-1450

N-H Bend (Amide II) ~1640-1600

C-0O Stretch (Phenol/Ether) ~1270 and ~1030
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Experimental Protocol: FTIR Spectroscopy

e Sample Preparation: The sample can be prepared as a KBr pellet, a thin film, or analyzed
directly using an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Place the sample in the FTIR spectrometer and record the spectrum,
typically in the range of 4000-400 cm~1.

o Data Analysis: The absorption bands in the spectrum are assigned to the corresponding
functional groups to confirm the structure of Ferulamide.

Biological Activities and Signaling Pathways

Ferulamide has been investigated for several biological activities, primarily related to its
neuroprotective potential. These activities are often linked to the modulation of specific
signaling pathways.

Anticholinesterase Activity

Ferulamide is explored as an inhibitor of acetylcholinesterase (AChE), an enzyme responsible
for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic
strategy for Alzheimer's disease.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman’'s Method)

» Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB,
Ellman's reagent), acetylcholinesterase (AChE) enzyme, and a suitable buffer (e.g.,
phosphate buffer, pH 8.0).

e Procedure: a. In a 96-well plate, add the buffer, the test compound (Ferulamide at various
concentrations), and the AChE enzyme solution. b. Pre-incubate the mixture for a defined
period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C). c. Add DTNB solution to
each well. d. Initiate the reaction by adding the substrate, acetylthiocholine iodide. e.
Measure the absorbance at 412 nm kinetically over several minutes using a microplate
reader. The rate of color change is proportional to the enzyme activity.

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/product/b116590?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

» Data Analysis: Calculate the percentage of inhibition for each concentration of Ferulamide
compared to a control without the inhibitor. The ICso value (the concentration of inhibitor that
causes 50% inhibition of the enzyme activity) is determined by plotting the percent inhibition
against the logarithm of the inhibitor concentration.[5]

Monoamine Oxidase-B (MAO-B) Inhibition

Ferulamide derivatives have shown potential as inhibitors of monoamine oxidase-B (MAO-B),
an enzyme involved in the degradation of dopamine. MAO-B inhibitors are used in the
treatment of Parkinson's disease.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

+ Reagents: MAO-B enzyme, a suitable substrate (e.g., benzylamine), a probe that generates
a fluorescent product upon reaction with the product of the MAO-B reaction (e.g., H2032), and
a buffer.

e Procedure: a. In a 96-well plate, add the test compound (Ferulamide at various
concentrations) and the MAO-B enzyme solution. b. Incubate for a short period to allow for
inhibitor-enzyme interaction. c. Add the substrate to initiate the enzymatic reaction. d. After a
set incubation time, add the probe solution. e. Measure the fluorescence intensity using a
microplate reader at the appropriate excitation and emission wavelengths.

o Data Analysis: The ICso value is determined by calculating the percent inhibition at each
Ferulamide concentration relative to a control and fitting the data to a dose-response curve.

Inhibition of Amyloid-8 (AB) Aggregation

A key pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta peptides
into neurotoxic plaques. Ferulamide is being investigated for its ability to inhibit this process.

Experimental Protocol: Thioflavin T (ThT) Fluorescence Assay

o Reagents: Amyloid-f3 peptide (typically ABi1-42), Thioflavin T (ThT), and a suitable buffer (e.qg.,
phosphate buffer).

e Procedure: a. Prepare a solution of A peptide and incubate it with various concentrations of
Ferulamide. A control sample without the inhibitor is also prepared. b. Incubate the mixtures
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at 37°C for a period ranging from hours to days to allow for fibril formation. c. After
incubation, add Thioflavin T solution to each sample. d. Measure the fluorescence intensity
at an emission wavelength of ~482 nm with excitation at ~450 nm. ThT exhibits enhanced
fluorescence upon binding to amyloid fibrils.

o Data Analysis: The reduction in fluorescence intensity in the presence of Ferulamide
compared to the control indicates inhibition of AB aggregation. The ICso value can be
determined from a dose-response curve.[6]

Modulation of Signaling Pathways

While direct studies on Ferulamide are emerging, the biological activities of its parent
compound, ferulic acid, and other related phenolic compounds are known to be mediated
through the modulation of key cellular signaling pathways, such as NF-kB and Nrf2. It is
hypothesized that Ferulamide may exert its neuroprotective and anti-inflammatory effects
through similar mechanisms.

NF-kB Signaling Pathway: The NF-kB pathway is a critical regulator of inflammation. In
response to stimuli like TNF-qa, the IKK complex phosphorylates IkBa, leading to its
degradation. This allows the p65/p50 NF-kB dimer to translocate to the nucleus and initiate the
transcription of pro-inflammatory genes. Natural phenols are often found to inhibit this pathway
by preventing the degradation of IkBa.[7][8]
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Caption: Hypothesized inhibition of the NF-kB pathway by Ferulamide.
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Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant
response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keapl and targeted for
degradation. In the presence of oxidative stress or Nrf2 activators, Nrf2 is released from Keapl,
translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to
the transcription of antioxidant and cytoprotective genes. Many phenolic compounds are known

activators of this pathway.[5][9]
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Caption: Hypothesized activation of the Nrf2 pathway by Ferulamide.
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Conclusion

Ferulamide is a promising natural product derivative with significant potential for further
investigation, particularly in the context of neurodegenerative diseases. This guide has
provided a summary of its known chemical properties, synthesis, and characterization
methods, along with its principal biological activities. Further research is warranted to fully
elucidate its physicochemical properties, obtain detailed quantitative biological activity data for
the parent compound, and confirm its precise mechanisms of action on cellular signaling
pathways. The methodologies and data presented herein serve as a valuable resource for
researchers and drug development professionals working with this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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